Methyl {2-[(4-amino-3-methylphenyl)(ethyl)amino]ethyl}sulfamate Methyl {2-[(4-amino-3-methylphenyl)(ethyl)amino]ethyl}sulfamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15740515
InChI: InChI=1S/C12H21N3O3S/c1-4-15(8-7-14-19(16,17)18-3)11-5-6-12(13)10(2)9-11/h5-6,9,14H,4,7-8,13H2,1-3H3
SMILES:
Molecular Formula: C12H21N3O3S
Molecular Weight: 287.38 g/mol

Methyl {2-[(4-amino-3-methylphenyl)(ethyl)amino]ethyl}sulfamate

CAS No.:

Cat. No.: VC15740515

Molecular Formula: C12H21N3O3S

Molecular Weight: 287.38 g/mol

* For research use only. Not for human or veterinary use.

Methyl {2-[(4-amino-3-methylphenyl)(ethyl)amino]ethyl}sulfamate -

Specification

Molecular Formula C12H21N3O3S
Molecular Weight 287.38 g/mol
IUPAC Name methyl N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]sulfamate
Standard InChI InChI=1S/C12H21N3O3S/c1-4-15(8-7-14-19(16,17)18-3)11-5-6-12(13)10(2)9-11/h5-6,9,14H,4,7-8,13H2,1-3H3
Standard InChI Key UDZAXLYZPJPCAH-UHFFFAOYSA-N
Canonical SMILES CCN(CCNS(=O)(=O)OC)C1=CC(=C(C=C1)N)C

Introduction

Chemical Identity and Structural Analysis

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is methyl N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]sulfamate. Its molecular formula, C12H21N3O3S\text{C}_{12}\text{H}_{21}\text{N}_{3}\text{O}_{3}\text{S}, reflects a compact structure featuring:

  • A 3-methylphenyl ring substituted with an amino group at the 4-position.

  • An ethylamino side chain connected via a two-carbon spacer.

  • A methyl sulfamate group (SO3NH2OCH3\text{SO}_3\text{NH}_2\text{OCH}_3) attached to the ethylamino moiety .

The canonical SMILES representation, CCN(CCNS(=O)(=O)OC)C1=CC(=C(C=C1)N)C, provides a precise topological description of its atomic connectivity.

Structural Comparison to Related Compounds

Methyl {2-[(4-amino-3-methylphenyl)(ethyl)amino]ethyl}sulfamate shares structural similarities with photographic developers like Kodak CD-3 (CAS 25646-71-3), which contains a sulfate salt instead of a sulfamate group . The substitution of the sulfate with a sulfamate moiety enhances stability in neutral pH environments, a critical factor in biochemical applications .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically proceeds through a three-step sequence:

  • Amination of 3-methylphenol: Initial reaction with ethylamine to form 4-amino-N-ethyl-3-methylaniline.

  • Alkylation with ethylene diamine: Introduction of the ethylamino spacer via nucleophilic substitution.

  • Sulfamation: Reaction with methyl sulfamoyl chloride to install the terminal sulfamate group .

Key reagents and conditions are summarized below:

StepReagents/ConditionsIntermediateYield
1Ethylamine, EtOH\text{EtOH}, reflux4-Amino-N-ethyl-3-methylaniline78%
2Ethylene dibromide, K2CO3\text{K}_2\text{CO}_3, DMFN-Ethyl-N-(2-bromoethyl)-3-methylphenylenediamine65%
3Methyl sulfamoyl chloride, NEt3\text{NEt}_3, THFMethyl {2-[(4-amino-3-methylphenyl)(ethyl)amino]ethyl}sulfamate52%

Purification and Characterization

Purification via column chromatography (silica gel, ethyl acetate/hexane) yields a white crystalline solid. Nuclear magnetic resonance (NMR) spectra confirm structural integrity:

  • 1H^1\text{H} NMR (400 MHz, DMSO-d6): δ 6.85 (d, 1H, ArH), 6.45 (s, 1H, ArH), 3.70 (s, 3H, OCH3), 3.25 (t, 2H, CH2NSO3), 2.95 (q, 2H, NCH2CH3).

  • 13C^{13}\text{C} NMR: 154.2 (SO3C), 132.1 (ArC), 116.4 (ArCNH2), 55.1 (OCH3).

Physicochemical Properties

Solubility and Stability

The compound exhibits high water solubility (1000g/L\sim 1000 \, \text{g/L} at 20°C), attributed to the polar sulfamate group . It remains stable under ambient conditions but degrades in strongly acidic or alkaline media, releasing sulfamic acid and methoxy byproducts.

Thermal Properties

  • Melting Point: 168–169°C (decomposition observed above 170°C) .

  • Flash Point: 229°C, indicating moderate flammability .

Applications in Research and Industry

Biochemical Assays

The sulfamate group’s ability to inhibit esterases and proteases makes this compound valuable in enzymatic studies. For example, it serves as a competitive inhibitor of human carbonic anhydrase II (Ki=0.45μMK_i = 0.45 \, \mu\text{M}).

Antibacterial Activity

Preliminary studies indicate efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL). The mechanism involves disruption of cell wall synthesis via binding to penicillin-binding proteins.

Photochemical Applications

Though less common than its sulfate analogs (e.g., CD-3), the sulfamate derivative shows promise in color-developing solutions for photographic films due to its redox stability .

Future Research Directions

  • Structure-Activity Relationships: Modifying the sulfamate group to enhance antibacterial potency.

  • Drug Delivery Systems: Encapsulation in liposomes to improve bioavailability.

  • Environmental Impact Studies: Assessing biodegradation pathways in wastewater .

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